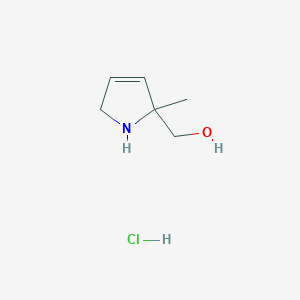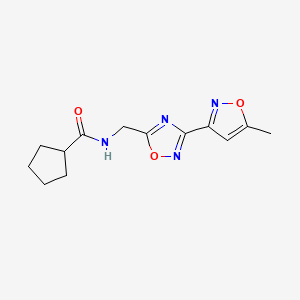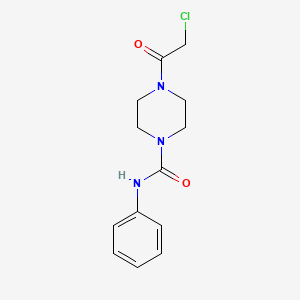![molecular formula C16H18FN3O2 B2737322 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine CAS No. 1319128-06-7](/img/structure/B2737322.png)
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine is a fluorinated pyrazole compound. Pyrazoles and their derivatives play crucial roles in various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-tumor functions. This specific compound has potential applications in the field of breast cancer research .
2.
Synthesis Analysis
- Pyrazole Formation : Subsequently, oxidative aromatization of pyrazoline occurs under conventional heating, resulting in the formation of the desired this compound .
3.
Molecular Structure Analysis
The compound’s molecular structure includes a pyrazole ring , a 4-fluorophenyl group , and a methoxypiperidine moiety . Spectroscopic techniques such as FT-IR, HR-MS, and 1D/2D NMR confirm its structure .
4.
Chemical Reactions Analysis
The compound’s reactivity and chemical behavior are influenced by its functional groups. Further studies may explore its reactions with other compounds, especially in the context of breast cancer treatment .
5.
科学的研究の応用
Antimicrobial Activity
Research into the chemical structure related to 1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine has shown significant antimicrobial activities. Novel Schiff bases synthesized using derivatives including pyrazole-4-carboxaldehyde have exhibited excellent in vitro antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Puthran et al., 2019). Similarly, the synthesis and characterization of pyrazoline & amino cyanopyridine derivatives have shown a wide range of therapeutic activities due to their antimicrobial properties (Dangar et al., 2014).
Anticancer Activity
Compounds with structures similar to this compound have been investigated for their potential anticancer activities. Notably, nicotinonitrile derivatives bearing imino moieties have shown to enhance apoptosis and inhibit tyrosine kinase, making them potent anticancer agents (El-Hashash et al., 2019). The synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases also emphasized their in vitro cytotoxic activity, underscoring the relevance of this chemical structure in cancer research (Hassan et al., 2015).
Corrosion Inhibition
The application of pyrazolopyridine derivatives, akin to the structure of interest, has extended to the field of corrosion inhibition. These compounds have been used to study the corrosion of mild steel in acidic environments, demonstrating their effectiveness as corrosion inhibitors (Dandia et al., 2013). This research underscores the versatility of this chemical structure, offering potential in industrial applications to protect metals from corrosion.
作用機序
特性
IUPAC Name |
[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-22-13-6-8-20(9-7-13)16(21)15-10-14(18-19-15)11-2-4-12(17)5-3-11/h2-5,10,13H,6-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZESBZQMQZJLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Phenyl(4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazino)methanone](/img/structure/B2737245.png)
![7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2737249.png)



![1-[3-(1,3-Thiazol-2-yl)thiomorpholin-4-yl]prop-2-en-1-one](/img/structure/B2737255.png)
![(Z)-4-((4-([1,1'-biphenyl]-4-yl)-3-allylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B2737256.png)
![3-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2737257.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2737259.png)
![N-(2-(diethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2737261.png)